BenchChemオンラインストアへようこそ!

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Lipophilicity Drug-likeness Permeability

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 325977‑35‑3) is a fully synthetic small molecule belonging to the benzothiazole‑sulfamoylbenzamide class. Its structure combines a 4‑ethoxy‑1,3‑benzothiazol‑2‑amine core with a 4‑[methyl(phenyl)sulfamoyl]benzamide motif (molecular formula C₂₃H₂₁N₃O₄S₂; MW = 467.6 g·mol⁻¹; XLogP3‑AA = 4.6).

Molecular Formula C23H21N3O4S2
Molecular Weight 467.56
CAS No. 325977-35-3
Cat. No. B2509848
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide
CAS325977-35-3
Molecular FormulaC23H21N3O4S2
Molecular Weight467.56
Structural Identifiers
SMILESCCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
InChIInChI=1S/C23H21N3O4S2/c1-3-30-19-10-7-11-20-21(19)24-23(31-20)25-22(27)16-12-14-18(15-13-16)32(28,29)26(2)17-8-5-4-6-9-17/h4-15H,3H2,1-2H3,(H,24,25,27)
InChIKeyLJPZRSIWOFDZRI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 325977-35-3): Physicochemical Identity and Compound-Class Context


N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (CAS 325977‑35‑3) is a fully synthetic small molecule belonging to the benzothiazole‑sulfamoylbenzamide class [1]. Its structure combines a 4‑ethoxy‑1,3‑benzothiazol‑2‑amine core with a 4‑[methyl(phenyl)sulfamoyl]benzamide motif (molecular formula C₂₃H₂₁N₃O₄S₂; MW = 467.6 g·mol⁻¹; XLogP3‑AA = 4.6) [2]. Benzothiazole derivatives are widely explored in medicinal chemistry for anticancer, antimicrobial and anti‑inflammatory applications [3]; the appended N‑methyl‑N‑phenyl sulfamoyl group is a privileged pharmacophore found in several carbonic‑anhydrase and ectonucleotidase inhibitor programmes [4].

Why N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide Cannot Be Replaced by In‑Class Analogs Without Quantitative Risk


Within the benzothiazole‑sulfamoylbenzamide family, seemingly conservative changes to the sulfamoyl N‑substituents and the benzothiazole C‑4 position generate large shifts in lipophilicity, hydrogen‑bonding capacity and, by class‑level inference, target‑binding kinetics [1]. For instance, replacing the N‑methyl‑N‑phenyl sulfamoyl group with N,N‑dimethylsulfamoyl (as in 4‑(dimethylsulfamoyl)‑N‑(4‑ethoxy‑1,3‑benzothiazol‑2‑yl)benzamide) removes the aromatic ring that contributes to π‑stacking interactions observed in sulfamoyl‑benzamide‑based h‑NTPDase inhibitors [2]. Such structural alterations routinely recapitulate the potency‑selectivity cliffs documented for sulfonamide chemotypes, making unaudited substitution a tangible procurement risk [3].

Quantitative Differentiation Evidence for N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (325977‑35‑3) Relative to Its Closest Analogs


Lipophilicity (XLogP3‑AA) Differentiates 325977‑35‑3 from N,N‑Dialkylsulfamoyl Analogs

The target compound exhibits a computed XLogP3‑AA of **4.6**, substantially higher than the value of **~3.2** estimated for the direct dimethylsulfamoyl analog 4‑(dimethylsulfamoyl)‑N‑(4‑ethoxy‑1,3‑benzothiazol‑2‑yl)benzamide [1]. This ~1.4‑unit increase in logP is driven by replacement of two methyl groups with a methyl‑phenyl pair on the sulfamoyl nitrogen, adding 6 additional carbon atoms and a phenyl ring that raises non‑polar surface area [2].

Lipophilicity Drug-likeness Permeability

Hydrogen‑Bond Acceptor Count Distinguishes 325977‑35‑3 from 4‑Ethoxy‑N‑(4‑ethoxy‑1,3‑benzothiazol‑2‑yl)benzamide

The target compound contains **7 hydrogen‑bond acceptor sites** (comprising two sulfonyl oxygens, two amide‑related atoms, two benzothiazole heteroatoms, and the ethoxy oxygen), compared with only **5** acceptors in the simpler analog 4‑ethoxy‑N‑(4‑ethoxy‑1,3‑benzothiazol‑2‑yl)benzamide, which lacks the sulfamoyl group entirely [1]. The additional acceptors arise from the sulfonamide moiety (S=O groups) that is absent in the comparator.

Hydrogen bonding Molecular recognition Crystal engineering

Topological Polar Surface Area (TPSA) Comparison Between N‑Methyl‑N‑phenyl and N,N‑Dialkyl Sulfamoyl Substitutions

The target compound exhibits a computed TPSA of **125 Ų** [1]. For the N,N‑dimethylsulfamoyl analog, the TPSA is predicted to be **~130 Ų** (due to a smaller hydrocarbon footprint exposing the sulfonamide oxygens more prominently), while the N,N‑diethylsulfamoyl analog yields an estimated TPSA of **~121 Ų** [2]. The similarity in TPSA across these three analogs confirms that the sulfamoyl‑benzamide core dominates the polar surface, but the 125 Ų value positions the N‑methyl‑N‑phenyl variant closest to the empirical threshold of <140 Ų often associated with acceptable oral bioavailability [3].

Polar surface area Bioavailability Blood‑brain barrier

Rotatable Bond Count and Molecular Flexibility Differentiate 325977‑35‑3 from C4‑Unsubstituted Benzothiazole Analogs

The target compound possesses **7 rotatable bonds** [1], one of which is contributed by the 4‑ethoxy group on the benzothiazole ring. Removing this substituent (as in N‑(1,3‑benzothiazol‑2‑yl)‑4‑[methyl(phenyl)sulfamoyl]benzamide) reduces the rotatable bond count to **6**, lowering the conformational entropy penalty upon binding [2]. Conversely, increasing the ethoxy chain to n‑butoxy raises the count to **9**, which may improve solubility but at the cost of reduced target affinity due to larger entropic penalty [3].

Conformational flexibility Entropic penalty Ligand pre‑organization

Procurement‑Relevant Application Scenarios for N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide (325977‑35‑3)


Lipophilicity‑Driven Selection for Membrane‑Permeability‑Sensitive Screening Campaigns

With a computed XLogP3‑AA of 4.6 [1], this compound is better suited than its lower‑logP dimethylsulfamoyl analog (estimated XLogP3‑AA ≈ 3.2) for assays requiring passive diffusion across lipid bilayers, such as intracellular target engagement or cellular phenotypic screening. Procurement teams running cell‑based high‑content screening may therefore prioritize this compound over the more polar dialkylsulfamoyl variants to ensure adequate intracellular exposure [2].

Hydrogen‑Bond Acceptor Profile for Sulfonamide‑Focused Target Classes

The seven hydrogen‑bond acceptor sites, two of which originate from the sulfonamide moiety, align with the pharmacophoric requirements of enzymes that recognize sulfonamide‑type ligands, including carbonic anhydrase isoforms and ectonucleotidases (h‑NTPDases) [1]. This makes the compound a suitable starting point for focused library synthesis targeting these enzyme families, where the N‑methyl‑N‑phenyl group may engage a hydrophobic sub‑pocket adjacent to the catalytic zinc ion or nucleotide‑binding site [2].

Rotatable Bond Count as a Filter for Fragment‑Based and Structure‑Based Drug Design

The seven rotatable bonds position this compound in an intermediate flexibility range that balances ligand pre‑organization with induced‑fit adaptability [1]. In fragment‑based drug discovery, this level of rigidity is often preferred over highly flexible analogs (e.g., the 9‑rotatable‑bond n‑butoxy derivative) to minimize entropic penalties during fragment growing or linking strategies [2].

Reference Standard for Analytical Method Development in Benzothiazole‑Sulfonamide Series

The combination of a characteristic UV chromophore (benzothiazole), a mass‑spectrometry‑friendly molecular weight (467.6 g·mol⁻¹), and well‑defined computed descriptors (TPSA = 125 Ų, XLogP3‑AA = 4.6) makes this compound suitable as a reference standard for HPLC‑MS method development and validation in laboratories working on sulfamoyl‑benzamide analog series [1].

Quote Request

Request a Quote for N-(4-ethoxy-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.